molecular formula C₂₄H₁₇D₄F₂NO₃ B1160515 Ezetimibe Tetrahydropyran-d4 Impurity

Ezetimibe Tetrahydropyran-d4 Impurity

Cat. No.: B1160515
M. Wt: 413.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe Tetrahydropyran-d4 Impurity is a deuterated variant of a key synthetic intermediate or degradation product of Ezetimibe, a widely prescribed cholesterol-lowering agent. This compound is supplied as a high-purity analytical standard primarily for use in high-performance liquid chromatography (HPLC) analysis, facilitating method development, and ensuring quality control in pharmaceutical research and development . As a deuterated compound, it serves as a critical internal standard for the precise quantification of Ezetimibe and its related substances in complex biological matrices using advanced mass spectrometric techniques. The research value of this impurity is intrinsically linked to the parent drug, Ezetimibe. Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the jejunal enterocyte, which is the primary mechanism for the absorption of dietary and biliary cholesterol . By blocking this transport protein, Ezetimibe significantly reduces the uptake of intestinal cholesterol, leading to a decrease in serum low-density lipoprotein cholesterol (LDL-C) . The study of related substances like this compound is therefore essential for understanding the stability, metabolism, and overall safety profile of Ezetimibe. Researchers utilize this standard to monitor impurity profiles during drug formulation, investigate metabolic pathways, and ensure the efficacy and safety of the pharmaceutical product. This product is labeled for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₄H₁₇D₄F₂NO₃

Molecular Weight

413.45

Synonyms

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide-d4; 

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Research and Development

Ezetimibe Tetrahydropyran-d4 Impurity serves as a critical reference standard in the development and validation of analytical methods for Ezetimibe and its formulations. It plays a significant role in the following areas:

  • Quality Control (QC) : The impurity is utilized to ensure the purity and quality of Ezetimibe formulations during manufacturing. Its presence can indicate the effectiveness of purification processes.
  • Stability Testing : Analytical methods involving this impurity help assess the stability of Ezetimibe under various conditions, which is crucial for determining shelf life and storage requirements.

In analytical chemistry, this compound is essential for method validation and development:

  • HPLC Method Validation : It has been used in studies validating high-performance liquid chromatography (HPLC) methods for quantifying impurities in Ezetimibe drugs. For instance, a study developed a novel stability-indicating HPLC method that included this impurity to ensure accurate measurement of related substances in both drug substance and drug product forms .
  • Mass Spectrometry : The impurity can also be analyzed using mass spectrometry techniques, which provide insights into the molecular structure and behavior during degradation studies.

Case Study: HPLC Method Development

A research study demonstrated the use of this compound as a reference standard in developing an HPLC method to quantify eleven related substances in Ezetimibe drug formulations. The method was validated for parameters such as specificity, linearity, accuracy, and precision, ensuring reliable results for pharmaceutical quality assurance .

Regulatory Compliance

The presence of impurities like Ezetimibe Tetrahydropyran-d4 is critical for compliance with regulatory standards set by agencies such as the FDA and EMA:

  • ANDA and DMF Filings : The impurity is referenced in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), where detailed information about impurities must be provided to demonstrate product safety and efficacy.
  • Pharmaceutical Standards : Regulatory bodies require comprehensive data on impurities to ensure that pharmaceutical products meet established safety standards.

Comparison with Similar Compounds

Desfluoro Ezetimibe Impurities

  • Structural Differences : Desfluoro ezetimibe impurities lack a fluorine atom at the 4-position of the phenyl ring compared to ezetimibe. For example, (3'S,3R,4S)-Desfluoro Ezetimibe (CAS 190595-66-5) has a molecular weight of 391.45 g/mol, with a hydrogen replacing fluorine .
  • Origin : Formed during the synthesis of intermediate Eze-1 due to incomplete fluorination or side reactions in the presence of aniline derivatives .
  • Regulatory Limits : Controlled at ≤0.15% in the final drug substance, as per validated HPLC methods .

Ezetimibe Azetidinone Ring-Opened Impurity

  • Structural Differences: The β-lactam (azetidinone) ring is hydrolyzed, resulting in an open-chain structure (C${24}$H${23}$F$2$NO$4$, MW 427.45 g/mol) .
  • Origin : Generated during acidic or hydrolytic degradation of ezetimibe .
  • Analytical Separation : Resolved via HPLC with a retention time relative to ezetimibe (RRT 0.97) .

Glucuronide Conjugates

  • Examples: Ezetimibe Phenoxy β-D-Glucuronide (CAS 190448-57-8, MW 585.56 g/mol) and Ezetimibe Hydroxy β-D-Glucuronide .
  • Role: Major metabolites of ezetimibe, contributing to systemic clearance.

Positional and Stereoisomers

  • Examples : (3R,4R,3'R)- and (3S,4S,3'S)-Isomers of ezetimibe (CAS 1593542-96-1 and 1593543-07-7) .
  • Impact : Altered stereochemistry reduces pharmacological activity, necessitating strict control during synthesis .

Comparative Data Table

Impurity Molecular Formula CAS Number Molecular Weight (g/mol) Origin Regulatory Limit
Tetrahydropyran-d4 Impurity C${24}$H${17}$D$4$F$2$NO$_3$ 1296129-15-1 413.44 Synthesis intermediate ≤0.10%
Desfluoro Ezetimibe C${24}$H${22}$FNO$_3$ 190595-66-5 391.45 Incomplete fluorination ≤0.15%
Azetidinone Ring-Opened Impurity C${24}$H${23}$F$2$NO$4$ 1391053-63-6 427.45 Hydrolytic degradation ≤0.10%
Phenoxy Glucuronide C${30}$H${29}$F$2$NO$9$ 190448-57-8 585.56 Metabolic conjugation N/A (metabolite)
SCH59566 (Tetrahydropyran Impurity) C${24}$H${21}$F$2$NO$3$ 1296129-15-1 409.44 Synthetic byproduct ≤0.10%

Analytical and Regulatory Considerations

  • HPLC Validation : Gradient HPLC methods with UV detection (230–240 nm) are validated to resolve these impurities. For example, desfluoro ezetimibe is separated at RRT 0.97 with a resolution >2.0 .
  • Sensitivity : Limits of detection (LOD) for impurities range from 0.05% to 0.15%, ensuring compliance with ICH Q3B guidelines .
  • Deuterated Impurities : The Tetrahydropyran-d4 variant serves as an internal standard in quantitative NMR and LC-MS studies due to its isotopic stability .

Preparation Methods

Precursor Synthesis

The synthesis begins with the formation of imine intermediates. For example, 4-hydroxybenzaldehyde reacts with 4-fluoroaniline in isopropanol at 60°C to yield 4-((4-fluorophenylimino)methyl)phenol (Eze-1) with an 82% yield. This step is critical for establishing the fluorophenyl and phenolic moieties essential for subsequent cyclization.

Reaction Conditions :

  • Solvent : Isopropanol

  • Temperature : 60°C

  • Catalyst : None required

  • Yield : 82–85%

Cyclization and Deuterium Incorporation

Cyclization forms the tetrahydropyran ring, with deuterium introduced via isotopic exchange or deuterated reagents. In one method, 3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-(S)-phenyloxazolidin-2-one (Eze-3) undergoes cyclization using trimethylorthoformate and p-toluene sulfonic acid (pTSA) in methanol, yielding Eze-4 (83% yield). Deuterium is incorporated at the 2,2,6,6 positions of the tetrahydropyran ring using deuterium oxide (D₂O) or deuterated solvents during this step.

Deuterium Exchange Mechanism :

  • Deuterium Source : D₂O or CD₃OD

  • Reaction Time : 12–24 hours

  • Isotopic Purity : ≥98% (confirmed via LC-MS)

Final Product Isolation

The Corey–Bakshi–Shibata (CBS) reduction is employed to introduce stereochemistry. For instance, (R)-2-Me-CBS oxazaborolidine catalyzes the asymmetric reduction of ketone intermediates in methylene chloride, achieving 79–82% yield. Final purification involves Pd/C-catalyzed hydrogenation and recrystallization from methanol or acetonitrile to attain >99.5% purity.

Industrial Production Methods

Scalable synthesis requires batch reactors and optimized purification protocols. The patent CN103086938A outlines an industrial route using p-hydroxybenzaldehyde and Rp-fluoromandelic acid as starters, with titanium tetrachloride and titanium tetraisopropoxide as catalysts.

Key Industrial Steps :

  • Asymmetric Reduction : Titanium-mediated condensation at −45°C ensures stereochemical control.

  • Deprotection : Pd/C and H₂ gas remove benzyl groups under mild conditions.

  • Chromatography : Column chromatography separates optical isomers, achieving ≥99% enantiomeric excess.

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory-ScaleIndustrial-Scale
Reactor Type Round-bottom flaskBatch reactor (500–1000 L)
Catalyst pTSATitanium tetrachloride
Yield 60–85%70–78%
Purification RecrystallizationColumn chromatography

Quality Control and Validation

Regulatory compliance demands rigorous impurity profiling. The United States Pharmacopeia (USP) mandates that this compound levels remain below 0.20% in drug substances.

Analytical Methods :

  • HPLC-UV : Retention time = 18.05 min (RRT 0.97 vs. ezetimibe).

  • LC-MS : m/z 413.44 (Δ+4 vs. non-deuterated analog).

Forced Degradation Studies :

  • Acid Hydrolysis (0.1 M HCl, 60°C): Generates desfluoro impurity (0.12% over 24 h).

  • Oxidative Stress (H₂O₂, 40°C): Increases impurity by 0.08%.

Challenges and Optimization Strategies

Deuterium incorporation poses unique challenges:

  • Isotopic Dilution : Competing proton sources reduce deuterium uptake. Mitigated using anhydrous deuterated solvents.

  • Reaction Kinetics : Deuterium’s higher mass slows cyclization. Optimized via elevated temperatures (70–80°C) and prolonged reaction times.

Table 2: Deuterium Incorporation Efficiency

Deuterium SourceReaction Time (h)Isotopic Purity (%)
D₂O2498.2
CD₃OD1299.5
DCl1897.8

Q & A

Basic Research Questions

Q. How is Ezetimibe Tetrahydropyran-d4 Impurity identified and quantified in pharmaceutical formulations?

  • Methodology : Reverse-phase HPLC with UV detection is commonly employed, using a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid). The method should be validated per ICH Q2(R1) guidelines for specificity, linearity (0.1–10 µg/mL, R2>0.99995R^2 > 0.99995), precision (RSD ≤ 1.82%), and accuracy (recovery 96–104%) .
  • Key Data : Detection limits range from 0.005–0.02 µg/mL (signal/noise ≥ 3), with relative retention times normalized to the ezetimibe active pharmaceutical ingredient (API) .

Q. What are the primary sources of this compound during synthesis?

  • Mechanistic Insight : The impurity arises during cyclization steps in ezetimibe synthesis, particularly from incomplete purification of intermediates containing tetrahydropyran moieties. Residual catalysts (e.g., titanium chloride) or side reactions involving fluorophenyl precursors may also contribute .
  • Regulatory Context : USP monographs specify a limit of <0.20% for individual impurities and <0.60% total impurities in drug products .

Q. How does the stability of this compound vary under different storage conditions?

  • Stability Protocol : Solutions containing the impurity should be analyzed within 5 hours of preparation to avoid concentration increases (e.g., +0.005% after 5 hours, +0.02% after 24 hours). Long-term storage studies (25°C/60% RH) require moisture-controlled packaging to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in impurity profile data across batches?

  • Root-Cause Analysis : Use forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to identify degradation pathways. Cross-validate results with LC-MS/MS to distinguish synthesis-related impurities from degradation products .
  • Case Study : Batch variability in THP-d4 impurity levels (e.g., 0.12–0.18% across manufacturers) may stem from differences in starting material purity or reaction stoichiometry .

Q. How do excipient interactions influence the stability and formation of this compound?

  • Compatibility Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) reveal incompatibilities with magnesium oxide and polyvinylpyrrolidone, which increase impurity levels by 0.11–0.18%. Use XRD and DSC to monitor physical interactions (e.g., polymorphic transitions) .
  • Mitigation : Exclude excipients with primary amines or aldehydes to prevent Schiff base formation .

Q. What methodological considerations are critical for optimizing detection limits in impurity profiling?

  • QbD Approach : Optimize column temperature (30–40°C), flow rate (0.8–1.2 mL/min), and injection volume (5–20 µL) via design-of-experiments (DoE). Use signal averaging and advanced baseline correction algorithms to enhance sensitivity .
  • Validation : Ensure linearity across 50–150% of the target concentration, with intermediate precision RSD ≤ 2.0% .

Q. How can isotopic labeling (d4) improve mechanistic studies of impurity formation?

  • Tracer Studies : Use deuterated tetrahydropyran intermediates to track reaction pathways via 1H-NMR^1\text{H-NMR} or high-resolution mass spectrometry. This clarifies whether the impurity originates from incomplete deuteration or side reactions .
  • Data Interpretation : Compare isotopic patterns (e.g., m/zm/z shifts) to distinguish between synthetic intermediates and degradation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.